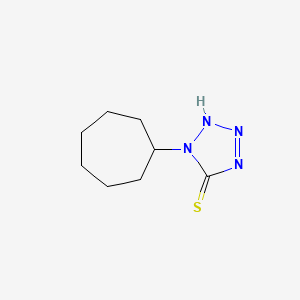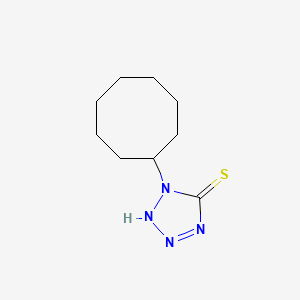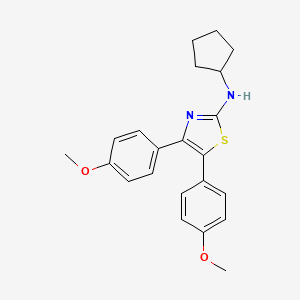![molecular formula C18H25N5O2 B7636439 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MMPU and is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC). MMPU has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
MMPU works by inhibiting the enzyme 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea, which is responsible for producing cyclic guanosine monophosphate (cGMP) in response to NO signaling. By inhibiting this compound, MMPU reduces the production of cGMP, leading to vasodilation and increased blood flow. MMPU also has anti-inflammatory effects and can reduce oxidative stress.
Biochemical and Physiological Effects:
MMPU has been shown to increase NO signaling and reduce oxidative stress, leading to improved cardiovascular function. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. MMPU has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPU is a potent and selective inhibitor of 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea, making it a valuable tool for studying the physiological effects of NO signaling. It has been shown to have minimal toxicity in animal studies, making it a safe choice for lab experiments. However, MMPU is not suitable for use in human studies due to its potential toxicity and lack of clinical data.
Direcciones Futuras
There are several future directions for research on MMPU. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of pulmonary hypertension and heart failure, as it has been shown to improve cardiovascular function. Further studies are needed to fully understand the therapeutic potential of MMPU and its mechanisms of action.
Métodos De Síntesis
MMPU can be synthesized by reacting 4-methylphenylhydrazine with ethyl acetoacetate to form 5-methyl-1-(4-methylphenyl)pyrazole. This intermediate product can then be reacted with 2-(4-morpholinyl)ethylamine and isocyanate to form MMPU.
Aplicaciones Científicas De Investigación
MMPU has been studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve cardiovascular function by increasing nitric oxide (NO) signaling through 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea activation. MMPU has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-14-3-5-16(6-4-14)23-15(2)13-17(21-23)20-18(24)19-7-8-22-9-11-25-12-10-22/h3-6,13H,7-12H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJZJABISJQIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)NC(=O)NCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
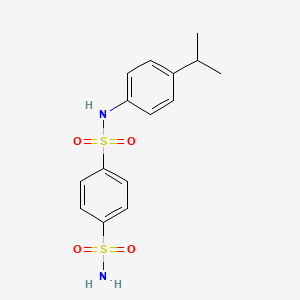
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)


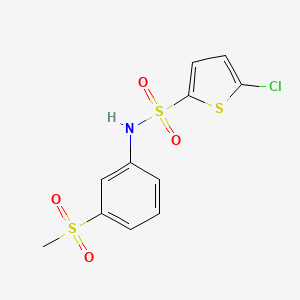
![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
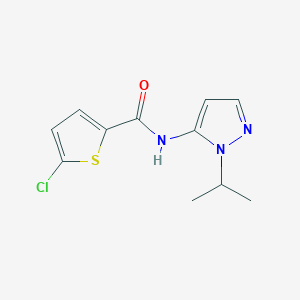
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)

![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
